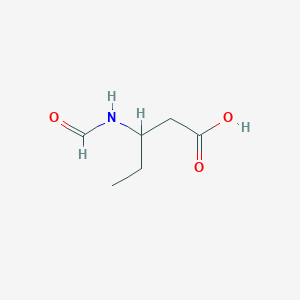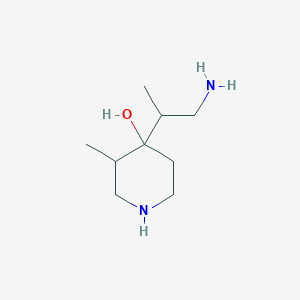
4-(1-Aminopropan-2-yl)-3-methylpiperidin-4-ol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-(1-Aminopropan-2-yl)-3-methylpiperidin-4-ol is a synthetic compound that belongs to the class of piperidine derivatives This compound is characterized by its unique structure, which includes a piperidine ring substituted with an aminopropyl group and a hydroxyl group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-(1-Aminopropan-2-yl)-3-methylpiperidin-4-ol typically involves the reaction of 3-methylpiperidine with 1-aminopropan-2-ol under specific conditions. One common method involves the use of a base such as sodium hydride to deprotonate the hydroxyl group of 1-aminopropan-2-ol, followed by nucleophilic substitution with 3-methylpiperidine. The reaction is usually carried out in an aprotic solvent like dimethylformamide (DMF) at elevated temperatures to ensure complete conversion.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to optimize reaction conditions and improve yield. The use of catalysts and automated systems can further enhance the efficiency of the synthesis process. Purification of the final product is typically achieved through recrystallization or chromatography techniques.
化学反応の分析
Types of Reactions
4-(1-Aminopropan-2-yl)-3-methylpiperidin-4-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to remove the hydroxyl group, forming a fully saturated piperidine derivative.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Reagents such as alkyl halides or acyl chlorides in the presence of a base like triethylamine (TEA).
Major Products Formed
Oxidation: Formation of 4-(1-aminopropan-2-yl)-3-methylpiperidin-4-one.
Reduction: Formation of 4-(1-aminopropan-2-yl)-3-methylpiperidine.
Substitution: Formation of various substituted piperidine derivatives depending on the reagents used.
科学的研究の応用
4-(1-Aminopropan-2-yl)-3-methylpiperidin-4-ol has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: Investigated for its potential role in modulating biological pathways and as a probe in biochemical assays.
Medicine: Explored for its potential therapeutic effects, particularly in the development of drugs targeting neurological disorders.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals.
作用機序
The mechanism of action of 4-(1-Aminopropan-2-yl)-3-methylpiperidin-4-ol involves its interaction with specific molecular targets and pathways. The compound can act as a ligand for certain receptors or enzymes, modulating their activity. For example, it may bind to neurotransmitter receptors in the brain, influencing signal transduction pathways and altering neuronal activity. The exact molecular targets and pathways involved depend on the specific application and context of use.
類似化合物との比較
Similar Compounds
4-(1-Aminopropan-2-yl)-2-fluorophenol: A fluorinated analog with similar structural features but different electronic properties.
1-Aminopropan-2-ol: A simpler analog lacking the piperidine ring, used in various chemical reactions.
3-Methylpiperidine: The parent compound without the aminopropyl and hydroxyl substitutions.
Uniqueness
4-(1-Aminopropan-2-yl)-3-methylpiperidin-4-ol is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Its structure allows for versatile modifications, making it a valuable compound in synthetic chemistry and drug development.
特性
分子式 |
C9H20N2O |
|---|---|
分子量 |
172.27 g/mol |
IUPAC名 |
4-(1-aminopropan-2-yl)-3-methylpiperidin-4-ol |
InChI |
InChI=1S/C9H20N2O/c1-7(5-10)9(12)3-4-11-6-8(9)2/h7-8,11-12H,3-6,10H2,1-2H3 |
InChIキー |
AVMGZLIPMMPDPZ-UHFFFAOYSA-N |
正規SMILES |
CC1CNCCC1(C(C)CN)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


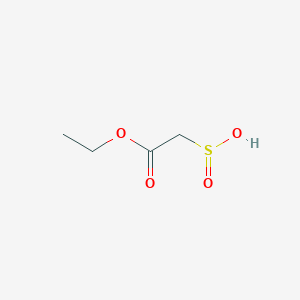
![2-(2-Aminoethyl)bicyclo[2.2.2]octan-2-OL](/img/structure/B13208683.png)
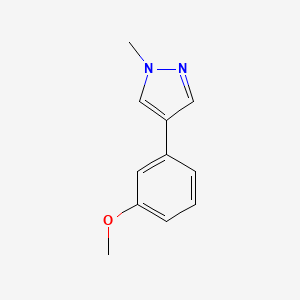
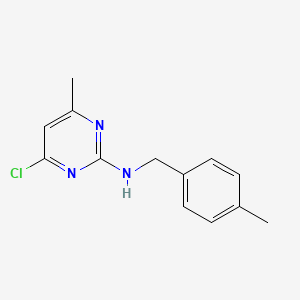

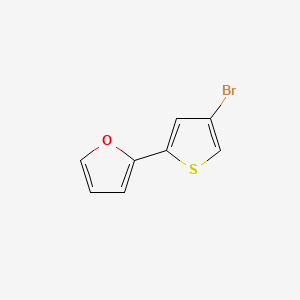


![8-Cyclopropylimidazo[1,2-a]pyridine-6-carboxylic acid](/img/structure/B13208728.png)
![3,3-Dimethyl-1-{octahydropyrrolo[2,3-c]pyrrol-1-yl}butan-1-one hydrochloride](/img/structure/B13208736.png)
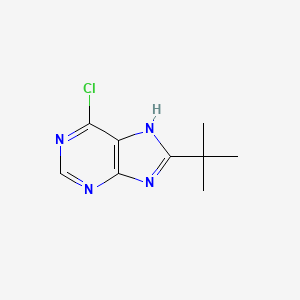
![3-[1-(2-Methylphenyl)-2-oxopiperidin-3-yl]-3-oxopropanenitrile](/img/structure/B13208745.png)
